molecular formula C7H10ClNO4 B7780252 1,4-Dimethylpyridin-1-ium perchlorate

1,4-Dimethylpyridin-1-ium perchlorate

Cat. No. B7780252
M. Wt: 207.61 g/mol
InChI Key: XZWQGXPOVCERLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylpyridin-1-ium perchlorate is a useful research compound. Its molecular formula is C7H10ClNO4 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Spectral Properties of Styrylpyridinium Salts

    Research on substituted styrylpyridinium perchlorates, including dimethylpyridinium salts, has found strong absorption bands in their UV/VIS spectra, suggesting potential uses in non-linear optics and biological studies due to these unique spectral properties (Gawinecki & Trzebiatowska, 2000).

  • Synthesis of 2,7-Naphthyridines and Pyrano[3,4-c]pyridinium Salts

    The reaction of pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate and primary amines leads to the synthesis of 2,7-naphthyridines and pyrano[3,4-c]pyridinium salts, respectively. This suggests a route for producing compounds potentially useful in chemical synthesis or as intermediates for further reactions (Suzdalev et al., 2019).

  • Coordination Chemistry and Molecular Structures

    Research has been done on the structure of bis(2,6-dimethylpyridine)copper(I) perchlorate and other complexes involving dimethylpyridine and perchlorate, providing insights into molecular geometry, coordination, and potential applications in materials science or catalysis (Munakata et al., 1989).

  • FTIR Spectra of Complexes

    Studies involving trimethylamine N-oxide and dimethylamine-dimethylpyridine N-oxide with perchloric acid have led to various crystalline complexes characterized by their IR absorption. These findings contribute to the understanding of molecular interactions and potential applications in chemical sensors or molecular recognition (Krzywda et al., 1996).

  • Catalytic Applications

    Silica-supported perchloric acid has been utilized as a catalyst for the synthesis of 1,4-dihydropyridine derivatives via Hantzsch reaction, indicating potential use of related perchlorate compounds in catalyzing chemical reactions (Mansoor et al., 2012).

properties

IUPAC Name

1,4-dimethylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.ClHO4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQGXPOVCERLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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